molecular formula C6H15N2O2+ B1263959 (3S,5S)-3,5-diaminohexanoate

(3S,5S)-3,5-diaminohexanoate

Cat. No. B1263959
M. Wt: 147.2 g/mol
InChI Key: NGDLSXMSQYUVSJ-WHFBIAKZSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5S)-3,5-diammoniohexanoate is conjugate acid of (3S,5S)-3,5-diaminohexanoic acid. It is a conjugate acid of a (3S,5S)-3,5-diaminohexanoic acid.

Scientific Research Applications

1. Role in Amino Acid Metabolism

(Tsai & Stadtman, 1968) detailed the formation of 3,5-diaminohexanoate in the lysine fermentation pathway. It is produced via a cobamide coenzyme-dependent reaction, indicating its involvement in amino acid metabolism. The study provides insights into the anaerobic degradation of lysine, highlighting the significance of 3,5-diaminohexanoate in this process.

2. Enzymatic Activity and Degradation

(Hong & Barker, 1973) explored the decomposition of 3,5-diaminohexanoate by Brevibacterium. This research uncovered an enzyme, 3,5-diaminohexanoate dehydrogenase, specific to this compound, suggesting its role in the aerobic metabolism of 3,5-diaminohexanoate.

3. Determination of Absolute Configuration

(Kunz et al., 1978) focused on determining the absolute configuration of 3,5-diaminohexanoate. This study is significant in understanding the structural properties of this amino acid, which is crucial for its application in various biochemical pathways.

4. Role in Fermentation Processes

(Rimerman & Barker, 1968) discovered 3,5-diaminohexanoate as an intermediate in lysine fermentation. This research provides insights into the biochemical pathways involving 3,5-diaminohexanoate and its significance in fermentation processes.

5. Spectrophotometric Analysis

(Ivanovna et al., 2018) developed a spectrophotometric method for the quantitation of 3,5-diaminohexanoate. This method is crucial for accurate measurement and analysis in various research applications.

6. Biosynthesis Applications

(Liu et al., 2018) discussed the biosynthesis of derivatives of 3,5-diaminohexanoate, showing its potential in the synthesis of pharmaceuticals like atorvastatin and rosuvastatin.

7. Enzyme Purification and Properties

(Baker et al., 1972) focused on the purification of the enzyme catalyzing the oxidative deamination of 3,5-diaminohexanoate, further emphasizing its biochemical significance.

8. Studies on Conversion to 3,5-Diaminohexanoate

(Bray & Stadtman, 1968) conducted 15N studies on the conversion of lysine to 3,5-diaminohexanoate, shedding light on the chemical transformations involving this compound.

9. Synthesis of Substituted Compounds

(Bussolotti et al., 1991) demonstrated the synthesis of 6-substituted compounds involving 3,5-diaminohexanoate, indicating its utility in synthesizing diverse chemical entities.

10. Degradation Enzymes Study

(Barker et al., 1980) investigated enzymes involved in the degradation of 3,5-diaminohexanoate, contributing to our understanding of its metabolic pathways.

properties

Molecular Formula

C6H15N2O2+

Molecular Weight

147.2 g/mol

IUPAC Name

(3S,5S)-3,5-bis(azaniumyl)hexanoate

InChI

InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1/t4-,5-/m0/s1

InChI Key

NGDLSXMSQYUVSJ-WHFBIAKZSA-O

Isomeric SMILES

C[C@@H](C[C@@H](CC(=O)[O-])[NH3+])[NH3+]

Canonical SMILES

CC(CC(CC(=O)[O-])[NH3+])[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-3,5-diaminohexanoate
Reactant of Route 2
(3S,5S)-3,5-diaminohexanoate
Reactant of Route 3
(3S,5S)-3,5-diaminohexanoate

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